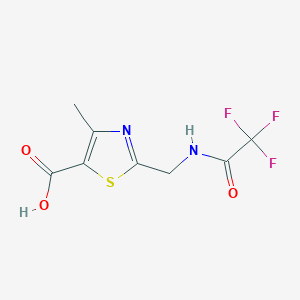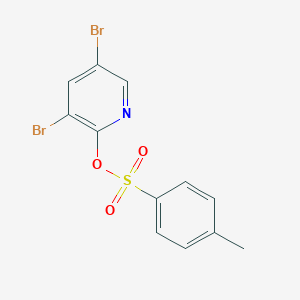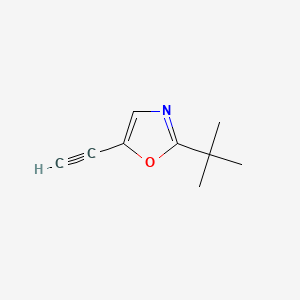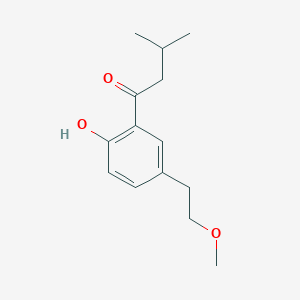
4-Methyl-2-((2,2,2-trifluoroacetamido)methyl)thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-((2,2,2-trifluoroacetamido)methyl)thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring. Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules.
Métodos De Preparación
The synthesis of 4-Methyl-2-((2,2,2-trifluoroacetamido)methyl)thiazole-5-carboxylic acid typically involves the reaction of thioacetamide with ethyl 4,4,4-trifluoroacetoacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-2-((2,2,2-trifluoroacetamido)methyl)thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest for developing new drugs and therapeutic agents.
Industry: The compound can be used in the production of fungicides, biocides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-((2,2,2-trifluoroacetamido)methyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
Comparación Con Compuestos Similares
Similar compounds include other thiazole derivatives such as:
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 2-Mercapto-4-methyl-5-thiazoleacetic acid
- 2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid
These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the trifluoroacetamido and carboxylic acid groups in 4-Methyl-2-((2,2,2-trifluoroacetamido)methyl)thiazole-5-carboxylic acid distinguishes it from these similar compounds .
Propiedades
Fórmula molecular |
C8H7F3N2O3S |
|---|---|
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
4-methyl-2-[[(2,2,2-trifluoroacetyl)amino]methyl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H7F3N2O3S/c1-3-5(6(14)15)17-4(13-3)2-12-7(16)8(9,10)11/h2H2,1H3,(H,12,16)(H,14,15) |
Clave InChI |
WQQWCQLSVYCVFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)CNC(=O)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13481762.png)
![tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13481768.png)


![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride](/img/structure/B13481799.png)



![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)

